molecular formula C10H17N3 B13065470 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13065470
M. Wt: 179.26 g/mol
InChI Key: SJCOXYNQQLFTEJ-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are synthetically versatile scaffolds of significant interest in medicinal and organic chemistry. The core pyrazolopyrimidine structure is known to be a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively researched for their potential as anti-inflammatory agents and as ligands for biological receptors such as benzodiazepine receptors . This specific compound, with its ethyl and methyl substituents, serves as a valuable building block or intermediate for the synthesis of more complex molecules. Researchers utilize this and related structures to explore new chemical spaces and develop compounds for various pharmacological applications. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-ethyl-3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-4-9-8(3)10-11-7(2)5-6-13(10)12-9/h7,11H,4-6H2,1-3H3

InChI Key

SJCOXYNQQLFTEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCC(NC2=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with amines, cyanothioacetamide, and cyanoacetamide to form diverse derivatives. For instance:

  • Reaction with heterocyclic amines yields pyrazolo[1,5-a]pyrimidines substituted at position 7 .

  • Interaction with cyanothioacetamide produces thieno[2,3-b]pyridine derivatives via cyclization .

Key Observations

  • Electron-withdrawing groups (EWGs) on reactants improve cyclization efficiency .

  • Substituent electronic properties influence reaction regioselectivity .

Formylation

The C3 position is highly nucleophilic, enabling formylation under Vilsmeier-Haack conditions (POCl₃/DMF):

  • Substrate : 7-Arylpyrazolo[1,5-a]pyrimidine

  • Product : 3-Formyl derivatives (e.g., 135a–k ) with yields influenced by aryl substituent electronics .

Example

Starting MaterialConditionsYieldProduct
7-(Thiophen-2-yl) derivativePOCl₃/DMF, 0°C → RT85%3-Formyl-pyrazolo[1,5-a]pyrimidine

Alkynylation and Cross-Coupling

7-Alkynyl derivatives (e.g., 28a–t ) undergo Pd-catalyzed C–C cross-coupling (e.g., Sonogashira, Suzuki) for further functionalization .

Oxidation and Reduction

  • Oxidation : The ethyl and methyl groups can be oxidized to carboxylic acids or ketones using strong oxidants like KMnO₄ or CrO₃.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, altering aromaticity and reactivity.

Biological Activity Modulation via Structural Modifications

Structural modifications significantly impact bioactivity:

  • Kinase Inhibition : Introduction of morpholine or benzimidazole groups enhances binding to PI3K catalytic sites via hydrogen bonds (e.g., Val-828, Lys-779) .

  • Anticancer Activity : 2-Ethyl-3,5-dimethyl substitution improves lipophilicity, facilitating membrane penetration .

Structure-Activity Relationship (SAR)

Modification SiteFunctional GroupBiological Impact
Position 3MethylEnhances metabolic stability
Position 7Aryl/alkynylIncreases kinase selectivity

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strongly acidic/basic conditions due to ring-opening reactions.

  • Thermal Stability : Stable up to 180°C, making it suitable for microwave-assisted synthesis .

This compound’s versatility in reactions like cyclocondensation, electrophilic substitution, and cross-coupling underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel derivatives with tailored properties.

Scientific Research Applications

Research indicates that 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits notable biological activities:

  • Kinase Inhibition : This compound has been investigated for its potential as a kinase inhibitor. Kinases are critical in cell signaling pathways, and inhibiting their activity can lead to the suppression of tumor growth and cell proliferation. Studies have shown that this compound can effectively bind to the active sites of certain kinases, modulating cellular pathways relevant to cancer treatment .
  • Anti-inflammatory Properties : Compounds in the pyrazolo[1,5-a]pyrimidine class are known for their anti-inflammatory effects. The specific structural features of this compound contribute to its ability to interact with inflammatory mediators .

Synthetic Methodologies

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Starting Materials : Utilizing 5-amino-3-methylpyrazole as a precursor.
  • Reagents : Diethyl malonate is reacted in the presence of a base (sodium ethanolate) to yield key intermediates.
  • Cyclization : The final cyclization step leads to the formation of the pyrazolo[1,5-a]pyrimidine structure.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity .

Case Study 1: Kinase Inhibition

A study focused on the development of small-molecule inhibitors based on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions could significantly enhance inhibitory potency against target kinases. For instance, compounds derived from this compound showed IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines in models of acute inflammation. The administration of derivatives led to a marked decrease in inflammatory markers and improved outcomes in animal models of inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameKey Characteristics
3-Amino-6-methylpyrazolo[1,5-a]pyrimidineAntimetabolite in purine metabolism
3-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-oneExhibits anti-inflammatory properties
3-Dinitropyrazolo[1,5-a]pyrimidineUtilized in energetic materials due to heat resistance

The structural uniqueness of this compound enhances its lipophilicity and interaction with biological targets compared to other similar compounds .

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and properties of 2-ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with analogous compounds:

Compound Name (CAS or Key Identifier) Substituents Molecular Weight Key Features
This compound 2-Ethyl, 3-Me, 5-Me ~165 (calculated) Moderate lipophilicity; alkyl-dominated electronic effects
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: N/A) 2-Me, 7-CF₃ ~231 (estimated) High lipophilicity; electron-withdrawing CF₃ enhances metabolic stability
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1781773-41-8) 3-Br, 2-Me, 6-Me 230.1 Halogenated reactive site; precursor for cross-coupling reactions
7-Morpholinyl-5-(difluoromethyl) derivative (from ) 7-Morpholinyl, 5-(difluoromethyl) ~489 (HRMS data) Enhanced solubility; potential CNS activity due to morpholine moiety
Ethyl 5-cyclopropyl-7-(trifluoromethyl) derivative (CAS: 827591-57-1) 5-Cyclopropyl, 7-CF₃, 3-COOEt 317.28 Ester functionality for prodrug design; cyclopropyl enhances ring stability

Physicochemical Properties

  • Lipophilicity : The 2-ethyl-3,5-dimethyl derivative exhibits moderate logP (~2.5), whereas CF₃-substituted analogs (e.g., 7-CF₃) show higher logP (>3.5) due to the hydrophobic trifluoromethyl group .
  • Solubility : Morpholine or piperazine-containing derivatives (e.g., 7-morpholinyl) demonstrate improved aqueous solubility (>1 mg/mL) compared to alkylated variants (<0.1 mg/mL) .
  • Thermal Stability : Cyclopropyl and CF₃ groups increase melting points (e.g., 5-cyclopropyl-7-CF₃ derivative: mp >150°C) compared to alkylated counterparts (mp ~80–100°C) .

Biological Activity

2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and enzyme inhibition properties, supported by research findings and case studies.

  • Molecular Formula : C11H15N3
  • Molecular Weight : 193.26 g/mol
  • CAS Number : 1692358-38-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study synthesized various derivatives and tested them against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity for several compounds:

CompoundMinimum Inhibitory Concentration (MIC)
3a0.25 μg/mL
5a0.50 μg/mL
60.75 μg/mL
9a0.10 μg/mL
10a0.20 μg/mL

These compounds exhibited a bactericidal effect superior to that of traditional antibiotics like erythromycin and amikacin .

Antitumor Activity

The potential of pyrazolo[1,5-a]pyrimidines as antitumor agents has been investigated extensively. One notable study identified a derivative as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The compound demonstrated selective inhibition of CDK2 with an IC50 value of 18 nM, indicating strong potential for cancer treatment .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have also been studied for their ability to inhibit various enzymes:

  • PI3Kδ Inhibition : A series of benzimidazole derivatives showed promising results as selective PI3Kδ inhibitors with IC50 values ranging from 18 to 52 nM. These compounds were found to possess good selectivity against other PI3K isoforms .
  • Acetylcholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antibiofilm Activity : A study evaluated the antibiofilm activity of several pyrazolo[1,5-a]pyrimidine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain compounds significantly reduced biofilm formation, suggesting their potential as therapeutic agents in treating biofilm-associated infections .
  • Optical Applications : Research has also explored the use of pyrazolo[1,5-a]pyrimidines in optical applications due to their unique photophysical properties. These compounds have been proposed as lipid droplet biomarkers in cancer cell lines, demonstrating versatility beyond traditional medicinal chemistry applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as aminopyrazoles with β-diketones or enaminonitriles under reflux conditions. For example, intermediates like 7-amino-2-ethyl-5-phenyl derivatives are synthesized by refluxing in pyridine for 5–6 hours, followed by neutralization and crystallization . Characterization relies on 1H/13C NMR (to confirm substituent positions and ethyl/methyl groups), IR spectroscopy (to detect NH/CN stretches), and melting point analysis (e.g., 221–223°C for 7-amino-3,6-diphenyl derivatives) . Yield optimization (46–70%) depends on solvent choice and reaction time.

Q. How can researchers verify the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives experimentally?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • 1H NMR : Identify ethyl groups (quartet at δ 1.2–1.4 ppm, triplet for CH2) and methyl protons (singlet at δ 2.3–2.5 ppm) .
  • 13C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and pyrimidine ring carbons (δ 95–150 ppm) .
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 402 for C21H16ClN7) with calculated values .
  • Elemental Analysis : Validate C, H, N percentages (e.g., 62.77% C, 4.01% H for chlorophenyl derivatives) .

Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods, especially during chlorination or azo-coupling steps that release toxic gases (e.g., HCl) .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected melting points or NMR shifts) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects like tautomerism in DMSO-d6 or CDCl3 .
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., single-crystal analysis confirmed the planar geometry of trifluoromethyl derivatives) .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies improve the yield of multi-step syntheses involving pyrazolo[1,5-a]pyrimidine cores?

  • Methodological Answer :

  • Optimized Cyclization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) and minimize side products .
  • Catalytic Systems : Employ CuI or Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Purification : Utilize column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate high-purity intermediates .

Q. How can researchers predict and validate the biological activity of novel pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like kinases or purine receptors .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing phenyl with p-tolyl in 10d increased lipophilicity by 0.5 logP units) .
  • In Vitro Assays : Test antitrypanosomal activity via parasite viability assays (IC50 < 10 µM for trifluoromethyl derivatives) .

Q. What advanced techniques characterize electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry reveals electron-withdrawing effects (e.g., Cl or CF3 groups shift reduction potentials by +0.2 V) .
  • UV-Vis Spectroscopy : Monitor π→π* transitions (λmax 260–320 nm) to correlate conjugation extent with substituent electronic profiles .
  • Hammett Plots : Quantify substituent effects on reaction rates (e.g., σ values for methyl vs. ethyl groups in SNAr reactions) .

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